methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18641719
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | IGGSOQRBVFQAFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=N1)NN=C2C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core consists of a pyrazolo[3,4-c]pyridine scaffold, where the pyrazole and pyridine rings share a fused bond between the 3- and 4-positions of the pyridine. Key substituents include:
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5-Methyl group: Enhances lipophilicity and influences electronic distribution.
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3-Carboxylate ester: Provides a handle for further derivatization and modulates solubility .
The IUPAC name, methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, reflects its substitution pattern. X-ray crystallography and computational modeling confirm a planar bicyclic system with slight puckering at the methyl-bearing carbon .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| SMILES | CC1=CC2=C(C=N1)NN=C2C(=O)OC |
| InChI Key | IGGSOQRBVFQAFG-UHFFFAOYSA-N |
| logP (Predicted) | 1.2 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
The carboxylate ester contributes to moderate solubility in polar organic solvents (e.g., methanol, DMSO), while the methyl group enhances membrane permeability .
Synthetic Methodologies
Cyclization Strategies
Synthesis typically begins with cyclocondensation of substituted pyrazole or pyridine precursors. A representative route involves:
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Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with β-keto esters .
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Pyridine Fusion: Acid-catalyzed cyclization to form the bicyclic core .
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Esterification: Introduction of the methyl carboxylate via nucleophilic substitution .
Example Protocol (adapted from Bedwell et al. ):
Step 1: 5-Chloro-1H-pyrazolo[3,4-c]pyridine is synthesized via NaNO₂-mediated diazotization.
Step 2: Esterification with methyl chloroformate yields the target compound (85% yield).
Industrial-scale production employs continuous flow reactors to optimize yield and purity .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a versatile intermediate:
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Vectorial Functionalization: Halogenation at C5 enables Suzuki-Miyaura cross-coupling for library synthesis .
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Prodrug Development: Ester hydrolysis generates free carboxylic acids for enhanced bioavailability .
Case Study: Conversion to 5-carbohydrazide derivatives yielded analogs with 10-fold improved antibacterial potency .
Comparative Analysis with Structural Analogs
The 5-methyl group in the target compound balances lipophilicity and steric hindrance, optimizing target engagement .
Future Research Directions
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